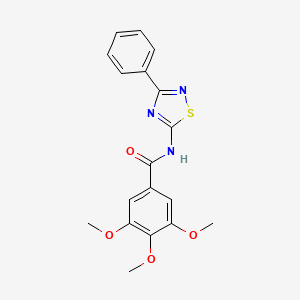

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

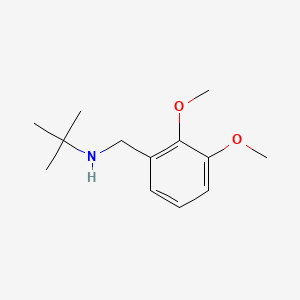

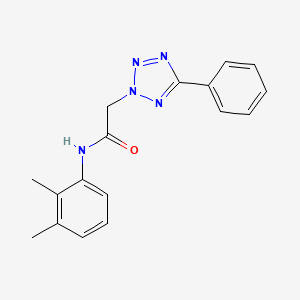

The compound “3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is likely to be an organic compound containing a benzamide core with three methoxy groups attached to it and a phenyl thiadiazole group attached to the nitrogen of the benzamide .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the benzamide core of the molecule could potentially undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the benzamide core and the methoxy groups could influence these properties .Applications De Recherche Scientifique

Anticancer Activity

The TMP moiety has been shown to exhibit notable anti-cancer effects. It works by effectively inhibiting various proteins and receptors that are crucial for cancer cell survival and proliferation. For instance, it can inhibit tubulin, which is essential for cell division, and heat shock protein 90 (Hsp90), which is involved in cancer cell growth .

Antimicrobial Properties

Some derivatives of the TMP group have demonstrated promising anti-fungal and anti-bacterial properties. This includes activity against challenging pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, which are responsible for causing stomach ulcers and tuberculosis, respectively .

Antiviral Applications

The TMP-based compounds have also shown potential against various viruses, including the AIDS virus, hepatitis C virus, and influenza virus. This broad antiviral activity makes it a valuable pharmacophore for developing new antiviral drugs .

Anti-Parasitic Uses

Compounds containing the TMP pharmacophore have been effective against parasites like Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents. This could lead to new treatments for these parasitic diseases .

Neuroprotective Effects

The TMP group has been associated with anti-inflammatory properties and shows promise in neuroprotective applications. It may have potential uses in treating neurodegenerative diseases like Alzheimer’s disease .

Psychiatric and Neurological Disorders

There is evidence to suggest that TMP-bearing compounds can have anti-depressant and anti-migraine properties. This opens up possibilities for their use in managing depression and migraine headaches .

Diabetes Management

Again, while not explicitly stated in the search results, related compounds have been investigated for their role in managing diabetes by improving insulin sensitivity and glucose tolerance .

Mécanisme D'action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, disrupting the polymerization of tubulin and thus interfering with cell division . The alteration of the trimethoxyphenyl (TMP) moiety can decrease the biological activity of such analogs .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature. It disrupts the normal functioning of the microtubule network, leading to cell cycle arrest and apoptosis . It also inhibits the function of Hsp90, causing the degradation of client proteins and leading to cell death . Furthermore, it inhibits TrxR, disrupting the cellular redox balance .

Pharmacokinetics

The compound’s molecular weight (2112576 ) suggests that it may have good absorption and distribution characteristics

Result of Action

The compound has displayed notable anti-cancer effects by effectively inhibiting its targets . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)17(22)20-18-19-16(21-26-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYGOXGQNANSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

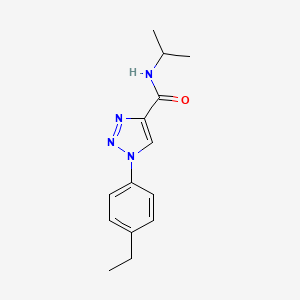

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994259.png)

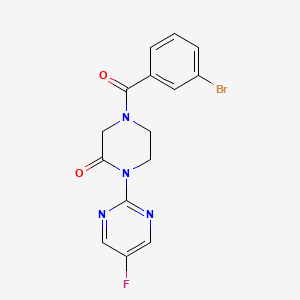

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

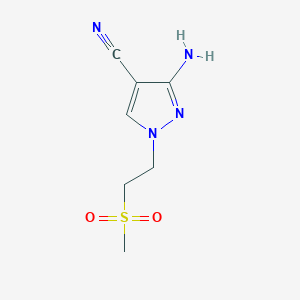

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)